molecular formula C4H8N4O2 B14620425 2-(Nitromethylidene)imidazolidin-1-amine CAS No. 59760-99-5

2-(Nitromethylidene)imidazolidin-1-amine

Cat. No.: B14620425
CAS No.: 59760-99-5
M. Wt: 144.13 g/mol
InChI Key: FCDVAWSOIPXPJY-UHFFFAOYSA-N
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Description

2-(Nitromethylidene)imidazolidin-1-amine is a chemical compound that belongs to the class of imidazolidines It is characterized by the presence of a nitromethylidene group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nitromethylidene)imidazolidin-1-amine typically involves the reaction of imidazolidine with nitromethane under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(Nitromethylidene)imidazolidin-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of imidazolidine.

    Reduction: Amino derivatives of imidazolidine.

    Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Nitromethylidene)imidazolidin-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Nitromethylidene)imidazolidin-1-amine involves its interaction with specific molecular targets. The nitromethylidene group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2-thione: Known for its antimicrobial and antifungal properties.

    Imidazole-2-thione: Exhibits a wide range of biological activities, including antithyroid and antioxidant properties.

Uniqueness

2-(Nitromethylidene)imidazolidin-1-amine is unique due to the presence of the nitromethylidene group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

CAS No.

59760-99-5

Molecular Formula

C4H8N4O2

Molecular Weight

144.13 g/mol

IUPAC Name

2-(nitromethylidene)imidazolidin-1-amine

InChI

InChI=1S/C4H8N4O2/c5-7-2-1-6-4(7)3-8(9)10/h3,6H,1-2,5H2

InChI Key

FCDVAWSOIPXPJY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=C[N+](=O)[O-])N1)N

Origin of Product

United States

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